2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide
Description
The compound 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide features a pyrazolo[4,3-d]pyrimidine core, a bicyclic heteroaromatic system with a benzyl substituent at position 6 and a methyl group at position 2. The acetamide moiety at position 4 is linked to a 3-ethylphenyl group.
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-3-16-10-7-11-18(12-16)24-20(29)15-27-19-14-26(2)25-21(19)22(30)28(23(27)31)13-17-8-5-4-6-9-17/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQWVKUPUPTGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide involves a multi-step process:
Formation of the pyrazolo[4,3-d]pyrimidine core: This step can be achieved through the condensation of an appropriate aldehyde and a hydrazine derivative under acidic conditions.
Introduction of the benzyl and methyl groups: This is typically done through alkylation reactions using benzyl halides and methylating agents, respectively.
Oxidation and reduction steps: These steps ensure the correct oxidation state of the core structure, employing oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Acylation to introduce the N-(3-ethylphenyl)acetamide moiety: This final step uses an acylation agent, such as acetyl chloride, and an amine derivative to attach the acetamide group.
Industrial Production Methods
In industrial settings, this synthesis is scaled up using continuous flow reactors that offer better control over reaction conditions, such as temperature, pressure, and reaction time. This ensures higher yields and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, forming corresponding oxidized derivatives.
Reduction: Reduction reactions can alter the keto groups in the pyrazolo[4,3-d]pyrimidine ring, affecting the compound's reactivity and biological activity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, permanganates.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitro compounds, sulfonyl chlorides.
Major Products
Oxidation or reduction of this compound leads to derivatives with altered functionalities at the benzyl, methyl, or keto groups. Substitution reactions on the phenyl ring introduce new functional groups, potentially creating a range of analogs with diverse properties.
Scientific Research Applications
The unique structure of 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide has seen its use in several scientific domains:
Chemistry: As a building block for synthesizing complex molecules in medicinal chemistry.
Biology: Investigating its interaction with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: As a precursor in manufacturing specialized chemicals and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action is closely related to its structural features:
Molecular targets: The compound interacts with specific enzymes, altering their activity by binding to active or allosteric sites.
Pathways involved: The interaction with molecular targets affects biochemical pathways, leading to the compound's observed biological effects.
Comparison with Similar Compounds
Implications for Bioactivity and Drug Design
- Lipophilicity : The benzyl and ethylphenyl groups in the target compound suggest moderate lipophilicity, while fluorinated analogs (Compounds A, B) may exhibit improved blood-brain barrier penetration.
- Metabolic Stability : Electron-withdrawing groups (e.g., fluorine in Compound A) could reduce oxidative metabolism, extending half-life .
- Target Selectivity : The pyrazolo[4,3-d]pyrimidine core may favor kinase inhibition, whereas thiazolo-pyrimidines (Compound C) might target enzymes like thymidylate synthase .
Biological Activity
The compound 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. The unique structural features of this compound suggest various biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
Structural Characteristics
This compound belongs to the class of pyrazolo[4,3-d]pyrimidines, which are known for their diverse pharmacological properties. Its molecular formula is , indicating a substantial molecular weight of approximately 447.5 g/mol. The structure includes a benzyl group and an acetamide moiety, which may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O4 |
| Molecular Weight | 447.5 g/mol |
| Structure Type | Pyrazolo[4,3-d]pyrimidine |
Biological Activities
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit a variety of biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Some studies report that pyrazolo derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi . This suggests potential applications in treating infectious diseases.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of biological activities of pyrazolo derivatives:
- A study published in the Beilstein Journal of Organic Chemistry highlighted the synthesis of various substituted pyrazolo compounds and their evaluation for anticancer activity. The findings indicated that specific substitutions enhanced their potency against cancer cell lines .
- Another investigation assessed the anti-inflammatory effects of similar compounds in vitro and in vivo, demonstrating significant reductions in inflammation markers .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many pyrazolo compounds act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Interaction with Biological Targets : The compound may interact with various receptors or proteins within cells, leading to altered signaling pathways that promote apoptosis or inhibit cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
